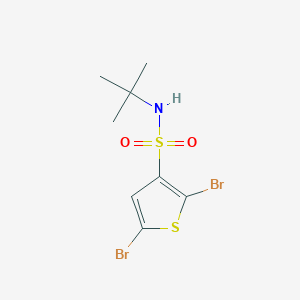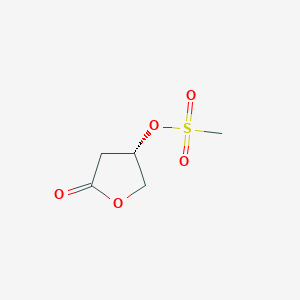![molecular formula C8H9Cl3N2 B12557688 [4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine CAS No. 193825-11-5](/img/structure/B12557688.png)
[4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine is an organic compound characterized by a cyclohexadiene ring substituted with a trichloromethyl group and a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine typically involves the following steps:
Formation of the cyclohexadiene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the trichloromethyl group: This step often involves the chlorination of a methyl group using reagents such as chlorine gas or trichloromethyl chloroformate.
Attachment of the hydrazine moiety: This can be done through a nucleophilic substitution reaction where hydrazine displaces a leaving group on the cyclohexadiene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or continuous flow reactors: to ensure precise control over reaction conditions.
Catalysts: to enhance reaction rates and selectivity.
Purification techniques: such as distillation, crystallization, or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or the hydrazine moiety to an amine.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, replacing other functional groups on the cyclohexadiene ring.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one.
Reduction: Formation of 4-methyl-4-(methyl)cyclohexa-2,5-dien-1-ylidene]amine.
Substitution: Formation of various substituted cyclohexadiene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures. Biology Medicine : Research is ongoing into its potential as a pharmaceutical intermediate or active ingredient. Industry : It may be used in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of [4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The trichloromethyl group can also participate in electron transfer reactions, affecting redox processes within cells.
Comparación Con Compuestos Similares
- [4-Methyl-4-(dichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine
- [4-Methyl-4-(chloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine
- [4-Methyl-4-(methyl)cyclohexa-2,5-dien-1-ylidene]hydrazine
Comparison:
- Structural Differences : The number and type of halogen atoms on the methyl group.
- Reactivity : The presence of different halogens affects the compound’s reactivity, particularly in substitution and redox reactions.
- Applications : Variations in the halogen atoms can lead to differences in biological activity and industrial applications.
This detailed article provides a comprehensive overview of [4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
193825-11-5 |
|---|---|
Fórmula molecular |
C8H9Cl3N2 |
Peso molecular |
239.5 g/mol |
Nombre IUPAC |
[4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine |
InChI |
InChI=1S/C8H9Cl3N2/c1-7(8(9,10)11)4-2-6(13-12)3-5-7/h2-5H,12H2,1H3 |
Clave InChI |
BXPNUIMTCAIRTK-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC(=NN)C=C1)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester](/img/structure/B12557622.png)


![Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]-](/img/structure/B12557642.png)




![Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide](/img/structure/B12557671.png)


